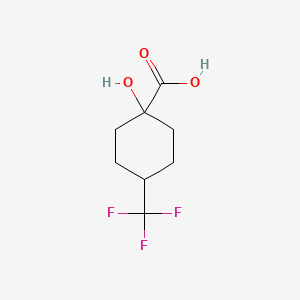

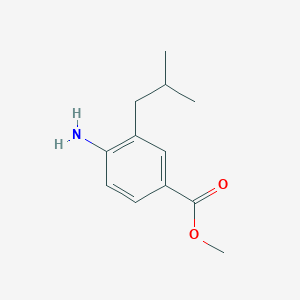

![molecular formula C17H20N2O4 B2863901 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 833431-05-3](/img/structure/B2863901.png)

4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

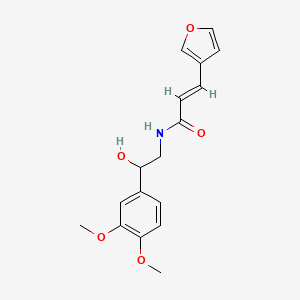

“4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound . It contains a bicyclo[2.2.1]heptane core structure, which is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclo[2.2.1]heptane core structure with various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, the carboxamide group could potentially undergo hydrolysis, reduction, or other transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The study of crystal structures of cyclohexanone derivatives, including compounds with similar bicyclic and nitrophenyl components, has provided insights into their molecular interactions. For example, the analysis of a cyclohexanone derivative revealed the cyclohexane ring's chair conformation and the phenyl ring's planar structure, highlighting the importance of intramolecular hydrogen bonding and molecular packing in determining the compound's physical properties (Ravikumar & Mehdi, 1993).

Synthesis and Chemical Transformations

The development of methods for synthesizing building blocks for various substances, including those with potential anticonvulsant and antimicrobial activities, demonstrates the utility of bicyclic and nitrophenyl-containing compounds in organic synthesis. A study described a multigram-scale procedure using camphor as a starting material to produce a nitro-imine derivative, showcasing the flexibility of these compounds in synthetic chemistry (Silva et al., 2020).

Catalysis and Enantioselectivity

Research on bicyclic systems in organocatalytic reactions, such as the aldol reaction, indicates that these compounds can enhance enantioselectivity, providing valuable tools for asymmetric synthesis. The study of a bicyclic carboxylic acid's catalytic potential in direct aldol reactions revealed improved selectivity over monocyclic analogues, underlining the structural influence on catalytic performance (Armstrong et al., 2009).

Polymer Chemistry

Investigations into the polymerization processes of bicyclic compounds have led to advancements in the creation of novel polymers. For instance, the cationic polymerization of a dioxabicyclo[2.2.1]heptane demonstrated the production of oligomers with potential applications in materials science, highlighting the role of bicyclic structures in developing new polymeric materials (Okada, Sumitomo, & Irii, 1976).

Biological Activities

Though the focus is on non-biological applications, it's worth noting that related structures have been explored for their biological activities, such as antimicrobial properties. This indicates the broader potential of bicyclic and nitrophenyl compounds beyond the requested scope (da Silva et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)18-11-4-6-12(7-5-11)19(22)23/h4-7H,8-10H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTUBXBUKPQVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)

![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2863834.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2863837.png)